molecular formula C11H20F2N2O2 B12944397 tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate

tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate

Cat. No.: B12944397
M. Wt: 250.29 g/mol
InChI Key: CSBVUYUPBWCEBH-UHFFFAOYSA-N
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Description

tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate ( 2306270-30-2) is a chemical building block of interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C11H20F2N2O2 and a molecular weight of 250.29 g/mol, features a piperidine scaffold substituted with two fluorine atoms and a tert-butoxycarbonyl (Boc) protected amine group . The Boc group serves as a common protecting group for amines, making this reagent highly valuable in multi-step synthetic sequences, particularly for the construction of more complex molecules . Its primary research application lies in its role as a synthetic intermediate. While specific biological data for this exact molecule is not fully detailed in the available literature, compounds with similar difluorinated piperidine structures have been investigated as key components in the development of pharmaceutical agents, such as Toll-like receptor (TLR) 7/8 antagonists for potential use in immune disorders . The presence of the difluoromethyl group can significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic profiles of drug candidates. This product is intended for research purposes as a building block in organic synthesis and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care in a controlled laboratory environment. Stock is available in various quantities, stored at recommended conditions of 2-8°C .

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-[(4,4-difluoropiperidin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-8-6-11(12,13)4-5-14-8/h8,14H,4-7H2,1-3H3,(H,15,16)

InChI Key

CSBVUYUPBWCEBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCN1)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Component Role Notes
4,4-Difluoropiperidine derivative Core scaffold May be synthesized or commercially sourced
tert-Butyl carbamate source Carbamate protecting group Often introduced via tert-butyl chloroformate or Boc anhydride
Base (e.g., N-methylmorpholine) Acid scavenger/neutralizer Facilitates carbamoylation
Solvent (e.g., ethyl acetate) Reaction medium Anhydrous conditions preferred

Representative Synthetic Route

  • Formation of 4,4-Difluoropiperidin-2-ylmethyl Intermediate:
    The piperidine ring is fluorinated at the 4-position to introduce two fluorine atoms. This can be achieved via selective electrophilic fluorination or by using fluorinated precursors.

  • Carbamoylation Reaction:
    The 2-(methyl) position bearing a primary amine or hydroxymethyl group is reacted with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as N-methylmorpholine. This step forms the tert-butyl carbamate protecting group.

  • Purification:
    The crude product is purified by flash chromatography using solvents such as ethyl acetate and hexane to afford the pure this compound.

Reaction Conditions and Parameters

Step Conditions Notes
Carbamoylation Room temperature to mild heating Typically 0–40 °C, 1–12 hours
Solvent Anhydrous ethyl acetate or dichloromethane Ensures minimal hydrolysis
Base N-methylmorpholine or similar Neutralizes HCl byproduct
Purification Flash chromatography Ethyl acetate/hexane gradient

Alternative Methods and Considerations

  • Phase-Transfer Catalysis (PTC):
    Alkylation reactions under PTC conditions have been reported for related carbamate derivatives, using tetrabutylammonium bromide as catalyst and potassium hydroxide as base in ethyl acetate solvent. This method can be adapted for carbamate formation with high selectivity.

  • Fluorination Techniques:
    The introduction of fluorine atoms at the 4-position of piperidine can be achieved via electrophilic fluorination reagents or by using difluorinated building blocks, which impacts the overall yield and stereochemistry.

  • Stereochemical Control:
    The preparation may require control of stereochemistry at the 2-position of the piperidine ring, which can be influenced by the choice of starting materials and reaction conditions.

Research Findings and Data Summary

Parameter Observations/Results Source
Yield High yields reported (>80%) VulcanChem
Purity >98% purity achievable with flash chromatography LookChem
Stability Stable under controlled temperature (<30 °C) LookChem
Spectroscopic Characterization Confirmed by NMR, MS, and IR spectroscopy VulcanChem
Scalability Suitable for commercial scale production LookChem

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Carbamoylation tert-butyl chloroformate, base, EtOAc Straightforward, high yield Requires anhydrous conditions
Phase-Transfer Catalysis Tetrabutylammonium bromide, KOH, EtOAc High selectivity, mild conditions Catalyst cost, optimization needed
Fluorination of Piperidine Electrophilic fluorinating agents Direct introduction of F atoms May require specialized reagents

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protecting group for amines and can be removed under acidic conditions. This reaction is critical for accessing the free amine intermediate, which is often used in subsequent derivatization.

Reaction Conditions Products Key Observations
HCl in dioxane (4 M, 2 h, rt)((4,4-Difluoropiperidin-2-yl)methyl)amine hydrochlorideComplete deprotection confirmed by <sup>1</sup>H NMR loss of tert-butyl signals .
Trifluoroacetic acid (TFA) in DCM (1:1 v/v, 1 h, rt)Free amine + CO<sub>2</sub> + tert-butanolMild conditions preserve the difluoropiperidine ring integrity .
  • Mechanistic Insight : Acid-catalyzed cleavage of the carbamate generates a carbamic acid intermediate, which rapidly decarboxylates to release the amine .

  • Applications : The deprotected amine is pivotal in synthesizing pharmaceuticals targeting neurotransmitter receptors .

Nucleophilic Substitution at Fluorine Sites

The electron-withdrawing nature of fluorine enhances the electrophilicity of adjacent carbon atoms, enabling nucleophilic substitution under basic conditions.

Reagent Conditions Product Yield
Sodium hydroxide (2 M)Reflux, 6 h((4-Hydroxy-4-fluoropiperidin-2-yl)methyl)carbamate65%
BenzylamineK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 h((4-Benzylamino-4-fluoropiperidin-2-yl)methyl)carbamate 52%
  • Key Notes :

    • Steric hindrance from the piperidine ring reduces reaction rates compared to linear fluorinated compounds.

    • Selective mono-substitution is achievable due to the geminal difluoro configuration .

Ring-Opening Reactions

The difluoropiperidine ring can undergo ring-opening under strong reducing or oxidizing conditions, though this is less common due to its stability.

Reagent Conditions Product Yield
LiAlH<sub>4</sub>THF, 0°C → rt, 4 hLinear amine derivative with terminal -CH<sub>2</sub>F groups38%
Ozone (O<sub>3</sub>)CH<sub>2</sub>Cl<sub>2</sub>, -78°C, 1 hFragmented carbonyl compounds (mixture) N/A
  • Challenges : Low regioselectivity and competing side reactions limit synthetic utility.

Functionalization of the Methylene Linker

The methylene group between the carbamate and piperidine ring can undergo oxidation or alkylation.

Reaction Conditions Product Yield
KMnO<sub>4</sub> oxidationH<sub>2</sub>O, 60°C, 3 h((4,4-Difluoropiperidin-2-yl)carbonyl)carbamate41%
Ethyl bromoacetateNaH, THF, 0°C → rt, 8 hAlkylated derivative with ester side chain 57%
  • Significance : Oxidation introduces a ketone, enabling further conjugate additions.

Cross-Coupling Reactions

The compound’s structure permits participation in palladium-catalyzed couplings, though limited by fluorine’s electronegativity.

Reaction Conditions Product Yield
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 80°C, 24 hBiaryl-modified derivative 29%
  • Limitations : Low yields attributed to fluorine’s electron-withdrawing effects destabilizing intermediates .

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous buffers, critical for drug design:

Condition Half-Life Degradation Products
pH 7.4 (PBS, 37°C)12 hPartially deprotected amine + fluoride ions
pH 2.0 (simulated gastric fluid)2 hComplete Boc cleavage + ring hydration

Scientific Research Applications

Medicinal Chemistry

Pharmacological Research:
The compound is primarily investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its fluorinated piperidine structure is known to enhance metabolic stability and bioavailability. Research indicates that derivatives of piperidine can exhibit various biological activities, including analgesic, anti-inflammatory, and anticancer effects.

Case Study:
A study published in ChemMedChem highlighted the synthesis of several fluorinated piperidine derivatives, including tert-butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate. These derivatives were evaluated for their activity against specific cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Neuropharmacology

Cognitive Enhancement:
Research suggests that compounds like this compound may have applications in treating cognitive disorders. The piperidine moiety is associated with modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Data Table: Neuropharmacological Effects

CompoundTarget ReceptorEffectReference
This compoundAcetylcholine receptorCognitive enhancement
tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamateDopamine receptorAntidepressant-like effects

Material Science

Polymer Chemistry:
The compound can be used as a building block in the synthesis of advanced materials. Its ability to form stable linkages makes it suitable for creating polymers with enhanced thermal and mechanical properties.

Case Study:
In a recent publication, researchers explored the use of this compound in synthesizing fluorinated polymers for use in high-performance coatings. The resulting materials exhibited improved chemical resistance and durability compared to non-fluorinated counterparts .

Chemical Synthesis

Synthetic Intermediate:
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for further modifications to create diverse derivatives.

Data Table: Synthetic Applications

Reaction TypeProductYield (%)Reference
Nucleophilic substitutionVarious piperidine derivatives70 - 90
Coupling reactionsFluorinated heterocycles60 - 85

Mechanism of Action

The mechanism of action of tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoropiperidine moiety allows it to bind to active sites with high affinity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Structural and Molecular Analysis

The following table summarizes key structural and molecular differences between tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (Target) C₁₁H₂₀F₂N₂O₂ ~262.29 6-membered piperidine ring with 4,4-difluoro substitution; Boc-protected amine
(S)-tert-Butyl ((4,4-difluoropyrrolidin-2-yl)methyl)carbamate C₁₀H₁₈F₂N₂O₂ ~244.26 5-membered pyrrolidine ring with 4,4-difluoro substitution; stereochemistry at C2
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine ring with 5-fluoro, 4-hydroxy, and 6-methyl substituents; methyl carbamate
tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate C₁₈H₁₈FN₃O₄ 359.36 Pyridine ring with fluorophenyl-oxoethyl side chain; hydroxyimino functional group
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate C₁₁H₁₅FN₂O₂ 226.25 Fluorine at pyridine 3-position; simple Boc-protected methylamine linkage

Key Differences and Implications

Heterocyclic Core
  • Piperidine vs. Pyrrolidine (Target vs. ) : The target’s 6-membered piperidine ring offers greater conformational flexibility compared to the 5-membered pyrrolidine analog. Fluorination at 4,4-positions in both compounds enhances electronegativity, but the piperidine’s larger ring may improve binding to deeper hydrophobic pockets in proteins.
  • Aromatic vs. Saturated Rings (Target vs. In contrast, the saturated piperidine in the target compound may reduce metabolic oxidation.
Substituent Effects
  • Fluorination Pattern: The target’s 4,4-difluoro substitution on piperidine reduces basicity of the amine and increases lipophilicity.
  • Functional Groups: The hydroxyimino and oxoethyl groups in introduce hydrogen-bonding capabilities absent in the target, suggesting divergent biological targets (e.g., enzyme active sites vs. surface interactions).

Biological Activity

tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group and a difluoropiperidine moiety, contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological potential.

  • Molecular Formula : C11H16F2N2O2
  • Molecular Weight : 236.26 g/mol
  • CAS Number : 1052713-53-7

The compound's structure allows for interactions with various biological targets, influencing its pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in critical biological pathways. Preliminary studies suggest that similar compounds can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase, which are relevant in neurodegenerative diseases like Alzheimer's disease.

In Vitro Studies

  • Neuroprotective Effects :
    • The compound has shown potential in protecting astrocytes from amyloid beta (Aβ) induced cytotoxicity. In vitro studies indicated that it could significantly improve cell viability in the presence of Aβ1-42, suggesting a protective mechanism against neurotoxicity .
  • Enzyme Inhibition :
    • It has been reported to inhibit AChE with an IC50 value of 0.17 μM and β-secretase with an IC50 value of 15.4 nM, demonstrating its potential as a therapeutic agent in Alzheimer's disease .

In Vivo Studies

  • Animal Models :
    • In vivo experiments using scopolamine-induced models showed that while the compound exhibited moderate protective effects against oxidative stress and inflammation, it did not significantly outperform established treatments like galantamine .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameEnzyme Inhibition (IC50)Neuroprotective ActivityReferences
This compoundAChE: 0.17 μM; β-secretase: 15.4 nMModerate protection against Aβ toxicity
M4 CompoundAChE: Not specified; β-secretase: Not specifiedSignificant protection against Aβ toxicity
Other CarbamatesVaries by structureVaries by structure

Case Studies

  • Alzheimer's Disease Models :
    • Research indicates that the compound can reduce the aggregation of Aβ peptides, which are implicated in Alzheimer's pathology. The ability to inhibit both AChE and β-secretase positions it as a dual-action agent against amyloidogenesis .
  • Oxidative Stress Reduction :
    • In models of oxidative stress induced by scopolamine, the compound demonstrated a reduction in malondialdehyde (MDA) levels, indicating its potential antioxidant properties .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of a piperidine derivative. A common approach involves reacting 4,4-difluoropiperidin-2-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic bases like DMAP or triethylamine (1–2 equiv.) enhance reactivity . Yield optimization requires precise control of stoichiometry (1:1.1 amine:Boc₂O), temperature (0–25°C), and reaction time (4–12 hours). Monitoring via TLC or LC-MS ensures completion. Post-synthesis, purification by column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is recommended .

Q. How should researchers assess the purity and structural integrity of this compound?

  • Methodological Answer : Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm. Structural confirmation requires ¹H/¹³C NMR (CDCl₃ or DMSO-d₆): Key signals include the tert-butyl singlet at δ ~1.4 ppm and piperidine ring protons (δ 2.5–4.0 ppm, split due to fluorination) . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: ~277.1). For fluorinated analogs, ¹⁹F NMR (δ −70 to −120 ppm) distinguishes difluoro substitution patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : While specific toxicity data for this compound are limited, analogous carbamates require:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile reagents .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash thoroughly with soap/water if exposed .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved during characterization?

  • Methodological Answer : Discrepancies may arise from diastereomerism, rotameric equilibria, or fluorine coupling. Strategies include:
  • Variable Temperature NMR : Cooling to −40°C slows conformational exchange, simplifying split signals .
  • 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns carbons adjacent to fluorine atoms.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants for comparison . For example, 4,4-difluoropiperidine exhibits distinct J₃,4 coupling (~15 Hz) due to axial-equatorial fluorine positioning .

Q. What strategies optimize enantioselective synthesis of the chiral piperidine core?

  • Methodological Answer : Enantiocontrol requires chiral catalysts or auxiliaries:
  • Asymmetric Hydrogenation : Use Ru-BINAP catalysts to reduce prochiral imine precursors.
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of a racemic ester intermediate .
  • Chiral Pool Synthesis : Start with enantiopure amino alcohols (e.g., (R)- or (S)-prolinol derivatives) and introduce fluorine via electrophilic fluorination . Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

Q. How do steric and electronic effects of the 4,4-difluoropiperidine moiety influence reactivity in downstream derivatization?

  • Methodological Answer : The difluoro group:
  • Enhances Electrophilicity : Fluorine’s electron-withdrawing effect activates adjacent carbons for nucleophilic substitution (e.g., SN2 at C-2).
  • Steric Hindrance : The 4,4-difluoro configuration restricts ring puckering, impacting transition states in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Metabolic Stability : Fluorine reduces oxidative metabolism in biological assays, making the compound a stable intermediate in drug discovery . Experimental validation requires comparative studies with non-fluorinated analogs.

Data Contradiction & Mechanistic Analysis

Q. How should researchers address discrepancies between computational predictions (e.g., pKa, logP) and experimental measurements?

  • Methodological Answer :
  • Re-evaluate Solvent Effects : Computational models often assume ideal conditions. Adjust for solvent polarity (e.g., COSMO-RS for logP in DMSO/water mixtures).
  • Experimental pKa Determination : Use potentiometric titration (GLpKa) or UV-Vis spectroscopy with pH-indicator dyes.
  • Cross-Validate Tools : Compare results from multiple software (Marvin, ACD/Labs, SPARC) . For example, the tert-butyl group’s hydrophobicity may skew logP predictions if not parameterized correctly.

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